![molecular formula C16H16N2O B12890084 4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine CAS No. 916173-16-5](/img/structure/B12890084.png)
4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 4-isopropoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-isopropoxybenzaldehyde with 2-aminopyridine under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolo[2,3-b]pyridine core.
Final Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
化学反応の分析
Types of Reactions
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, which can be further utilized in different applications.
科学的研究の応用
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and in the development of new catalysts.
作用機序
The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4-Propoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties
特性
CAS番号 |
916173-16-5 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
4-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11(2)19-13-5-3-12(4-6-13)14-7-9-17-16-15(14)8-10-18-16/h3-11H,1-2H3,(H,17,18) |
InChIキー |
XFKPGJQKUAFPQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


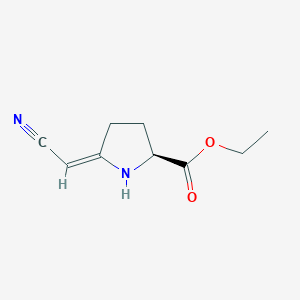
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
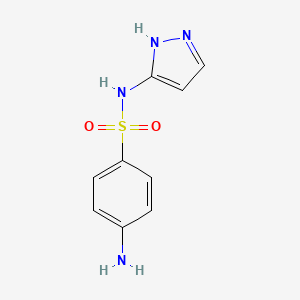
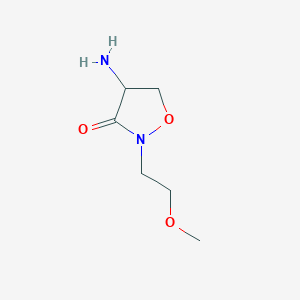
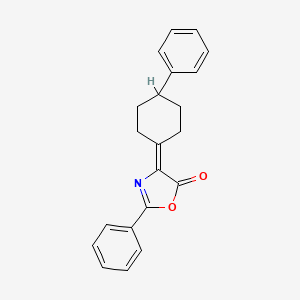
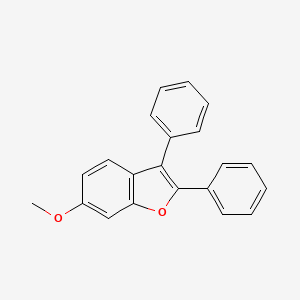
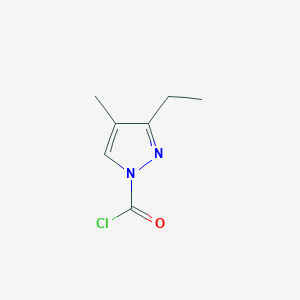

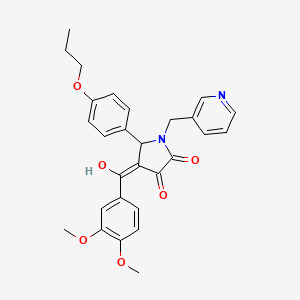
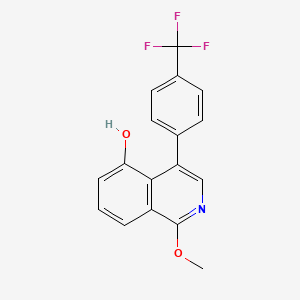
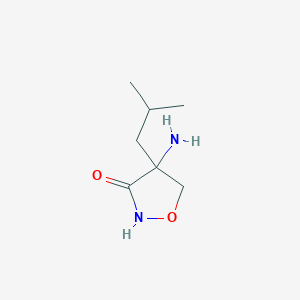
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
